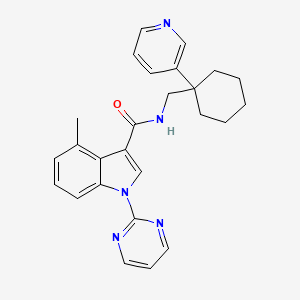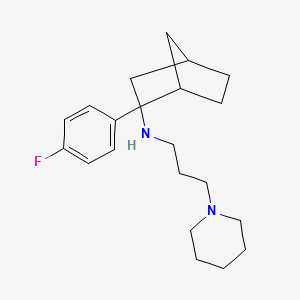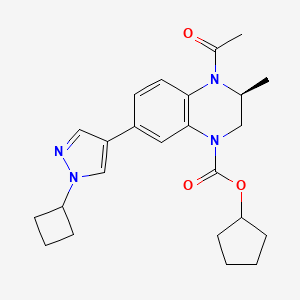
Benzothiazepine analog 12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazepine analog 12 is a member of the benzothiazepine family, which are heterocyclic compounds containing a benzene ring fused with a thiazepine ring. These compounds are known for their diverse biological activities and are used in various pharmaceutical applications, particularly as calcium channel blockers for treating cardiovascular diseases .
Vorbereitungsmethoden
The synthesis of benzothiazepine analog 12 typically involves multistep synthetic routes. Common methods include:
Condensation Reactions: These reactions involve the condensation of o-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Cyclization Processes: Cyclization of appropriate intermediates, such as 2-aminothiophenol derivatives, with α-haloketones or α-haloesters.
Transition Metal-Catalyzed Reactions: These reactions often use palladium or copper catalysts to facilitate the formation of the benzothiazepine ring.
Industrial production methods may involve the use of microwave-assisted synthesis or ultrasonic synthesis to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Benzothiazepine analog 12 undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the thiazepine ring, often using halogenated reagents.
Major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazepine derivatives .
Wissenschaftliche Forschungsanwendungen
Benzothiazepine analog 12 has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various bioactive compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: This compound is explored for its potential as a calcium channel blocker, antidepressant, antipsychotic, and anti-inflammatory agent
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of benzothiazepine analog 12 involves its interaction with calcium channels in cells. By blocking these channels, it modulates the flow of calcium ions, which is crucial for various physiological processes, including muscle contraction and neurotransmission . The compound also exhibits enzyme inhibitory activity, affecting various molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Benzothiazepine analog 12 can be compared with other benzothiazepine derivatives, such as:
Diltiazem: A well-known calcium channel blocker used to treat hypertension and angina.
Clentiazem: Another calcium channel blocker with similar applications.
Siratiazem: A benzothiazepine derivative with cardiovascular applications.
What sets this compound apart is its unique substitution pattern, which may enhance its bioactivity and drug-like properties .
Eigenschaften
Molekularformel |
C24H30N4O3 |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
cyclopentyl (3S)-4-acetyl-7-(1-cyclobutylpyrazol-4-yl)-3-methyl-2,3-dihydroquinoxaline-1-carboxylate |
InChI |
InChI=1S/C24H30N4O3/c1-16-14-26(24(30)31-21-8-3-4-9-21)23-12-18(10-11-22(23)28(16)17(2)29)19-13-25-27(15-19)20-6-5-7-20/h10-13,15-16,20-21H,3-9,14H2,1-2H3/t16-/m0/s1 |
InChI-Schlüssel |
YYISYQUFPYKFLD-INIZCTEOSA-N |
Isomerische SMILES |
C[C@H]1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CN(N=C3)C4CCC4)C(=O)OC5CCCC5 |
Kanonische SMILES |
CC1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CN(N=C3)C4CCC4)C(=O)OC5CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


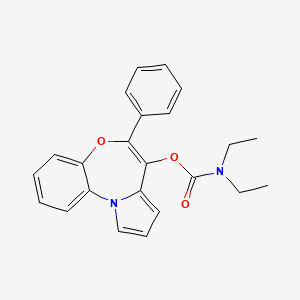

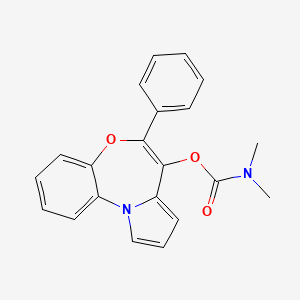
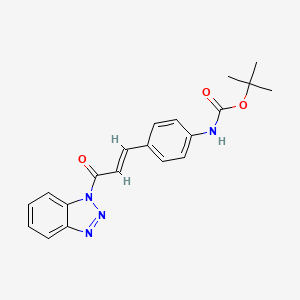




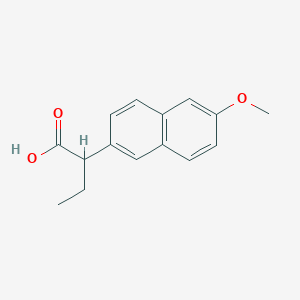
![2-[[4-[[3-[3-[[4-[[(2-Carboxy-1-hydroxypropan-2-yl)amino]methyl]-2-chloro-5-[(5-cyanopyridin-3-yl)methoxy]phenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]phenyl]methylamino]-3-hydroxy-2-methylpropanoic acid](/img/structure/B10833170.png)

![7-((3-fluoro-4-((5-(trifluoromethyl)pyridin-3-yl)oxy)benzyl)oxy)-1,2,2-trimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B10833175.png)
